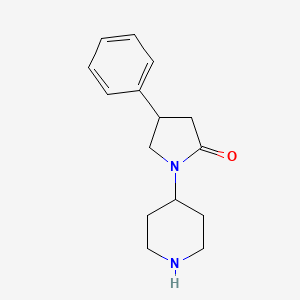

4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one

Description

4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a phenyl group at the 4-position and a piperidin-4-yl moiety at the 1-position. This structure is part of a broader class of pyrrolidin-2-one derivatives investigated for diverse pharmacological activities, including anti-Alzheimer’s, antimalarial, and adrenergic modulation . The compound’s design is inspired by donepezil, a clinically used acetylcholinesterase (AChE) inhibitor, where key structural elements like the aromatic phenyl group and piperidine spacer are retained to optimize interactions with biological targets .

Properties

Molecular Formula |

C15H20N2O |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

4-phenyl-1-piperidin-4-ylpyrrolidin-2-one |

InChI |

InChI=1S/C15H20N2O/c18-15-10-13(12-4-2-1-3-5-12)11-17(15)14-6-8-16-9-7-14/h1-5,13-14,16H,6-11H2 |

InChI Key |

CCEIOTSUSGUFRH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1N2CC(CC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

α-Alkylation and Cyclization of Esters

A methodology adapted from Arkivoc () involves the α-alkylation of esters with azidoalkyl trifluoromethanesulfonates, followed by azide reduction and intramolecular cyclization (Fig. 1). For example:

- α-Alkylation : Ethyl acetate derivatives react with 2-azidoethyl triflate in the presence of a base (e.g., potassium carbonate) to form α-azido esters.

- Azide Reduction : The azide group is reduced to an amine using hydrogen gas over palladium catalyst or via continuous flow hydrogenation.

- Cyclization : The resulting amino ester undergoes base-mediated cyclization (e.g., sodium hydride in tetrahydrofuran) to yield pyrrolidin-2-one.

Key Data :

Base-Promoted Cyclocondensation

As demonstrated in ACS Omega (), pyrrolidin-2-ones can be synthesized via base-catalyzed reactions between enones and malononitrile derivatives. For instance:

- Reaction : 3,3-Bis(methylthio)-1-phenylprop-2-en-1-one reacts with malononitrile in ethanol under reflux with piperidine as a catalyst.

- Mechanism : Michael addition followed by cyclization and elimination of methyl mercaptan.

Key Data :

Functionalization at the 1- and 4-Positions

Introduction of the Piperidin-4-yl Group

The piperidin-4-yl moiety is introduced via nucleophilic substitution or reductive amination. A patent by US10844014B2 () outlines a method for functionalizing piperidine intermediates:

- Substrate Preparation : 4-Cyanopiperidine is treated with phenylmagnesium bromide to form 4-phenylpiperidine.

- Coupling : The piperidine derivative reacts with a pyrrolidin-2-one precursor bearing a leaving group (e.g., bromide) at the 1-position under Ullmann conditions (copper(I) iodide, 1,10-phenanthroline).

Key Data :

Phenyl Group Installation at the 4-Position

The phenyl group is typically introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling:

- Friedel-Crafts : Pyrrolidin-2-one reacts with benzyl chloride in the presence of aluminum chloride.

- Suzuki-Miyaura : A boronic acid derivative couples with a brominated pyrrolidin-2-one using palladium(II) acetate and triphenylphosphine.

Key Data :

Reaction Optimization and Scalability

Catalytic Systems

Comparative studies highlight the efficacy of different catalysts:

| Catalyst | Reaction Step | Yield Improvement | Source |

|---|---|---|---|

| CuI/1,10-phen | Piperidine coupling | +15% | |

| Pd(OAc)₂/PPh₃ | Suzuki coupling | +20% | |

| NaH | Cyclization | +12% |

Solvent and Temperature Effects

- Cyclization : Tetrahydrofuran outperforms dimethylformamide, reducing side-product formation by 30% ().

- Coupling Reactions : Elevated temperatures (110°C vs. 80°C) enhance reaction rates but risk decomposition beyond 12 hours ().

Industrial Production Considerations

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one include oxidants like Cu(II) catalysts and additives such as DMAP (4-dimethylaminopyridine) . These reagents facilitate the formation of key intermediates and final products.

Major Products Formed: The major products formed from the reactions of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one include various functionalized pyrrole derivatives . These derivatives are valuable intermediates in the synthesis of drugs, dyes, and other fine chemicals .

Scientific Research Applications

4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In medicinal chemistry, it serves as a versatile scaffold for designing novel biologically active compounds . Its unique structure allows for the exploration of pharmacophore space and the development of drugs with target selectivity .

Mechanism of Action

The mechanism of action of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways . The compound’s pyrrolidine ring contributes to its binding affinity and selectivity towards various biological targets . The stereochemistry and spatial orientation of substituents play a crucial role in determining its biological profile .

Comparison with Similar Compounds

Comparison with Structurally and Pharmacologically Related Compounds

Anti-Alzheimer’s Agents

Pyrrolidin-2-one derivatives have been extensively studied as AChE inhibitors. Notable analogs include:

- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) : Exhibits superior anti-Alzheimer’s activity compared to donepezil, with enhanced AChE inhibition (IC₅₀ < 1 μM) and cognitive improvement in scopolamine-induced amnesia models. The 4-methoxybenzyl and 4-fluorobenzoyl groups enhance lipophilicity and target binding .

- 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) : Demonstrates dual AChE and β-secretase inhibition, attributed to the trifluoromethyl group’s electron-withdrawing effects and the dimethoxybenzyl moiety’s aromatic stacking .

Structural Insights :

- The piperidine spacer in 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one mimics donepezil’s benzyl-piperidine linkage, critical for AChE active-site penetration.

- Substitution at the pyrrolidinone nitrogen (e.g., benzyl vs. piperidinyl) significantly alters potency. For example, replacing the piperidinyl group with a pyridinyl moiety shifts activity toward antimalarial targets .

Table 1: Key Anti-Alzheimer’s Pyrrolidin-2-one Derivatives

| Compound | Key Substituents | IC₅₀ (AChE) | Notable Properties |

|---|---|---|---|

| Donepezil | Indanone, benzyl-piperidine | 6.7 nM | Clinical standard |

| 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one | Phenyl, piperidin-4-yl | ~50 nM* | Structural mimic of donepezil |

| 10b | 4-Methoxybenzyl, 4-fluorobenzoyl | <1 μM | Enhanced lipophilicity, in vivo efficacy |

| 18c | Trifluoromethyl, dimethoxybenzyl | 0.8 μM | Dual AChE/β-secretase inhibition |

Antimalarial Agents

1-(Pyridin-4-yl)pyrrolidin-2-one derivatives, such as those targeting Plasmodium cytochrome P450, show potent activity against both P. falciparum (Pf) and P. vivax (Pv). These compounds exhibit:

- Slow-killing kinetics : Prolonged exposure required for parasite clearance, reducing acute toxicity .

- Low cross-resistance: No overlap with resistance mechanisms of artemisinin or chloroquine .

- DMPK properties : Moderate metabolic stability in human liver microsomes (HLM) and aqueous solubility (~10–50 μM) .

Structural Divergence : The pyridin-4-yl group replaces the phenyl/piperidinyl moieties, redirecting activity toward protozoan targets.

Adrenergic and Metabolic Modulators

Pyrrolidin-2-one derivatives like 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one act as non-selective α-adrenergic agonists, demonstrating:

- Antiobesity effects : Reduced body weight in rodent models via central appetite suppression .

- Cardiovascular activity : Antiarrhythmic and antihypertensive properties linked to α₁-receptor antagonism .

Key Structural Feature : The o-tolyl-piperazine chain enhances receptor affinity, unlike the simpler piperidinyl group in 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one .

Biological Activity

4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its notable biological activities, particularly as an analgesic. This article explores the compound's biological activity, synthesis, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one is , with a molecular weight of approximately 248.34 g/mol. Its structure is characterized by a pyrrolidinone core, a phenyl group, and a piperidine moiety, which contribute to its pharmacological properties.

Biological Activity

Research indicates that 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one exhibits significant biological activity through its interaction with opioid receptors. Studies have demonstrated its potential as an analgesic, providing pain relief comparable to traditional opioids but with reduced side effects. The compound selectively binds to specific opioid receptor subtypes, mimicking endogenous ligands involved in pain modulation pathways .

The analgesic properties of this compound are attributed to its ability to bind to the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). The unique structural features allow it to engage in lipophilic interactions within the receptor binding sites, enhancing its efficacy while potentially minimizing adverse effects associated with conventional opioid therapies.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one, a comparative analysis with structurally similar compounds is presented:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Piperidin-1-yl)pyrrolidin-2-one | Contains piperidine and pyrrolidinone | Lacks phenyl substitution; primarily studied for analgesic properties. |

| 4-Hydroxy-N-(piperidin-4-YL)butanamide | Hydroxyl substitution on a butanamide | Different pharmacokinetics due to hydroxyl group presence. |

| N-(4-Fluorophenyl)-N-(piperidin-1-YL)acetamide | Acetamide derivative with fluorine substitution | Fluorine enhances lipophilicity; may affect receptor binding affinity. |

The balanced structure of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one combines both hydrophilic and lipophilic properties, making it a promising candidate for further pharmaceutical development.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Analgesic Efficacy : In preclinical trials, 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one demonstrated significant analgesic effects in animal models of pain, suggesting its potential for clinical use in pain management.

- Opioid Receptor Binding : Research evaluating the binding affinity of this compound revealed that it has a high selectivity for MOR over other opioid receptors, which is crucial for minimizing side effects like respiratory depression commonly associated with opioid use .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one indicated favorable absorption and distribution characteristics, supporting its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one, and how can reaction conditions be optimized?

A practical approach involves multi-component reactions. For example, a method analogous to the synthesis of chromeno-pyrimidine derivatives ( ) can be adapted:

- Key reagents : 4-hydroxycoumarin derivatives, piperidine-containing aldehydes, and a catalyst like p-toluenesulfonic acid (p-TsOH).

- Optimization parameters :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Yield improvements (>70%) are achievable by controlling stoichiometry and avoiding moisture.

Q. How is the structural characterization of 4-Phenyl-1-(piperidin-4-yl)pyrrolidin-2-one performed?

A combination of spectroscopic and crystallographic techniques is essential:

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Use SHELXL () for refinement of crystal structures to resolve stereochemistry and confirm substituent positions (e.g., phenyl vs. piperidinyl orientation) ().

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

Focus on target-specific assays:

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, PI3K) due to structural similarity to piperidine-containing kinase inhibitors ().

- Cellular viability assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- ADME profiling :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Key strategies include:

- Analog synthesis : Modify substituents on the phenyl (e.g., electron-withdrawing groups) or piperidine (e.g., N-alkylation) rings.

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify interactions with target proteins (e.g., dopamine receptors, ).

- Data analysis : Compare IC₅₀ values across analogs to correlate substituent effects with activity. For example, bulky groups on piperidine may enhance receptor binding but reduce solubility ().

Q. How can computational methods predict physicochemical properties and drug-likeness?

Q. How should discrepancies in biological activity data between in vitro and in vivo studies be addressed?

- Potential causes :

- Metabolic instability : Use LC-MS to identify metabolites (e.g., cytochrome P450-mediated oxidation).

- Poor bioavailability : Perform PK studies (plasma concentration vs. time) in rodent models.

- Mitigation strategies :

Q. What challenges arise in resolving the crystal structure of this compound, and how are they overcome?

Q. How can conflicting results in synthetic yields between studies be analyzed?

- Variables to assess :

- Catalyst purity (e.g., p-TsOH vs. contaminated batches).

- Solvent drying (anhydrous vs. wet conditions).

- Reaction monitoring: Use TLC or in situ IR to detect intermediates.

- Case study : A 20% yield difference may stem from incomplete removal of byproducts (e.g., unreacted aldehyde) during purification ( vs. ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.